3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

Description

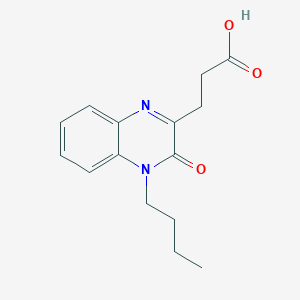

3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (C₁₅H₁₈N₂O₃; molecular weight: 274.32 g/mol) is a quinoxaline derivative characterized by a bicyclic aromatic ring system substituted with a butyl group at position 4 and a propanoic acid chain at position 2. Its monoisotopic mass is 274.131742 Da, and it is registered under ChemSpider ID 1815539 . The compound’s structural features, including the lipophilic butyl chain and ionizable carboxylic acid group, suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via π-π stacking and electrostatic interactions.

Properties

IUPAC Name |

3-(4-butyl-3-oxoquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-10-17-13-7-5-4-6-11(13)16-12(15(17)20)8-9-14(18)19/h4-7H,2-3,8-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOBVTXRUNODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331258 | |

| Record name | 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831212 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568566-37-0 | |

| Record name | 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butyl-3-oxo-3,4-dihydroquinoxaline with propanoic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce 3-(4-butyl-3-hydroxy-3,4-dihydroquinoxalin-2-yl)propanoic acid .

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-(4-butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid lies in medicinal chemistry , where it is investigated for its potential therapeutic properties. Some key aspects include:

- Anticancer Activity: Research indicates that quinoxaline derivatives can inhibit tumor growth by targeting specific cellular pathways. The presence of the butyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

- Anti-inflammatory Properties: Compounds with similar structures have shown promise in reducing inflammation through modulation of inflammatory mediators. Further studies are needed to elucidate the specific mechanisms involved.

Material Science

In material science , the unique structural features of this compound make it a candidate for developing novel materials with specific electronic and optical properties. Potential applications include:

- Organic Electronics: Due to its conjugated structure, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport is crucial.

- Sensors: The compound's ability to interact with various chemical species could lead to applications in sensor technology, particularly for detecting biomolecules or environmental pollutants.

Biological Studies

The compound is also being explored in various biological studies :

- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

- Receptor Interaction Studies: Understanding how this compound interacts with specific receptors can provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of quinoxaline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Material Science Application

Research on the application of quinoxaline derivatives in organic electronics revealed that incorporating this compound into polymer matrices enhanced the charge mobility and photoluminescence properties, making it a promising candidate for OLED applications.

Mechanism of Action

The mechanism of action of 3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid

- Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol) .

- Key Differences: Substitution: A methyl group replaces the butyl chain at position 3. Biological Activity: The methyl derivative’s smaller size may limit steric hindrance in binding to compact active sites, though its reduced lipophilicity could decrease tissue penetration . Safety Profile: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating moderate toxicity .

Ethyl 3-Oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate

- Molecular Formula : C₁₉H₁₆N₂O₄ (MW: 336.35 g/mol) .

- Key Differences: Functional Groups: An ester group replaces the carboxylic acid, and a phenyl group is appended to the propanoate chain. Reactivity: The ester group acts as a prodrug motif, requiring hydrolysis to release the active carboxylic acid in vivo. Applications: Demonstrated synthetic utility as an intermediate for diketopiperazine alkaloids and antimicrobial agents .

Propanoic Acid Derivatives with Divergent Scaffolds

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃) .

- Key Differences: Core Structure: A phenyl ring replaces the quinoxaline system, with chlorine atoms enhancing electronegativity and antimicrobial potency. Bioactivity: Exhibits selective activity against Escherichia coli and Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to the chloro-substituents disrupting bacterial membranes .

3-(Methylthio)propanoic Acid Esters

- Example: 3-(Methylthio)propanoic acid methyl ester (C₅H₁₀O₂S) .

- Key Differences: Volatility: The thioether and ester groups confer volatility, making these compounds key aroma constituents in pineapples (up to 622.49 µg/kg in Tainong No. 4 pineapple) . Applications: Primarily used in flavoring agents, contrasting with the medicinal focus of quinoxaline derivatives.

Comparative Analysis Table

Research Findings and Implications

- Structure-Activity Relationships (SAR): The butyl chain in this compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to the methyl analogue . Chlorinated phenylpropanoic acids demonstrate that electronegative substituents enhance antimicrobial activity, a feature exploitable in quinoxaline derivatives .

- Synthetic Utility: Quinoxaline propanoic acid derivatives serve as intermediates for alkaloids and protease inhibitors, as evidenced by ethyl ester derivatives in heterocyclic synthesis .

Biological Activity

3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities. Its structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃

- CAS Number : 568566-37-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptor Modulation : It interacts with receptors involved in inflammatory responses, suggesting a role in anti-inflammatory therapies.

- DNA Interaction : Similar to other quinoxaline derivatives, it may bind to DNA, disrupting replication and transcription processes.

Biological Activity Data

Case Studies and Research Findings

-

Antitumor Efficacy :

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . -

Anti-inflammatory Effects :

Research indicated that this compound could reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases . -

Neuroprotective Potential :

Another study highlighted its neuroprotective effects in models of neurodegeneration. The compound was found to mitigate oxidative stress and promote neuronal survival under toxic conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted quinoxalines followed by propanoic acid side-chain incorporation. Key parameters include:

- Catalyst selection : Acid/base catalysts for cyclization (e.g., acetic acid or K₂CO₃) .

- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl group integration at δ ~0.9 ppm, carbonyl signals at δ ~170 ppm) .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (carboxylic acid O-H) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of quinoxaline derivatives like this compound?

- Methodological Answer :

- Comparative metabolic profiling : Use in vitro models (e.g., liver microsomes) and LC-MS/MS to track metabolites. For example, describes the conversion of similar propanoic acid derivatives via dehydroxylation and conjugation .

- Isotopic labeling : Introduce ¹³C or ²H labels to trace specific metabolic steps (e.g., decarboxylation or α-oxidation).

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify responsible enzymes .

Q. What computational strategies predict the interaction of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to CYP3A4 or CYP2D6 active sites. Prioritize residues (e.g., heme iron coordination) for mutagenesis studies.

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate hydrogen bonding and hydrophobic interactions.

- QSAR models : Train regression models on similar compounds’ inhibitory data to predict IC₅₀ values .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC. Acidic conditions may hydrolyze the oxo group, while basic conditions could cleave the propanoic acid chain .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in anhydrous DMSO to prolong shelf life.

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of structurally similar compounds guide research on this quinoxaline derivative?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., antimicrobial assays) to identify outliers. Adjust experimental parameters (e.g., bacterial strain selection, nutrient media) to standardize assays.

- Structural-activity relationship (SAR) : Modify substituents (e.g., butyl chain length, oxo group position) and test in parallel to isolate critical pharmacophores .

Methodological Best Practices

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.